5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
CAS No.: 942034-80-2
Cat. No.: VC8452468
Molecular Formula: C20H18ClN5O4
Molecular Weight: 427.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942034-80-2 |
|---|---|
| Molecular Formula | C20H18ClN5O4 |
| Molecular Weight | 427.8 g/mol |
| IUPAC Name | 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C20H18ClN5O4/c1-11-18(20-22-19(24-30-20)12-5-7-13(27-2)8-6-12)23-25-26(11)15-9-14(21)16(28-3)10-17(15)29-4/h5-10H,1-4H3 |
| Standard InChI Key | BUSABUCZSQZCEA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₀H₁₈ClN₅O₄, corresponding to a molecular weight of 427.8 g/mol. Its IUPAC name systematically describes the arrangement of the triazole and oxadiazole rings, along with substituents:
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Triazole moiety: 1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl
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Oxadiazole core: 1,2,4-oxadiazole substituted at positions 3 and 5
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Aromatic substituents: 4-methoxyphenyl at position 3 of the oxadiazole.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 942034-80-2 |
| Molecular Formula | C₂₀H₁₈ClN₅O₄ |
| Molecular Weight | 427.8 g/mol |
| logP | Estimated >3 (lipophilic) |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 76.5 Ų |
The SMILES notation (CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC) encodes the connectivity of the triazole-oxadiazole system and substituent positions. The InChIKey (BUSABUCZSQZCEA-UHFFFAOYSA-N) provides a unique identifier for database searches.
Crystallographic and Stereochemical Considerations
While no crystal structure data exist for this specific compound, analogous 1,2,4-oxadiazole derivatives exhibit planar aromatic systems with dihedral angles between rings influenced by substituents . For example, the orthorhombic crystal system (space group P2₁2₁2₁) observed in ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate highlights the conformational rigidity imparted by oxadiazole rings . Such data suggest that the title compound’s triazole and oxadiazole rings likely adopt coplanar arrangements, optimizing π-π stacking interactions in biological targets.
Synthetic Methodology
Reaction Sequence
The synthesis involves sequential heterocycle formation, as outlined below:
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Triazole Ring Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core. A 5-chloro-2,4-dimethoxyphenyl azide reacts with a propargyl precursor under mild conditions.
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Oxadiazole Formation: The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative. For example, 4-methoxyphenyl amidoxime reacts with a triazole-substituted carbonyl chloride in dichloromethane.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with final purity >95% confirmed by HPLC.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring correct substitution patterns on the triazole (1,4-disubstituted vs. 1,5-disubstituted). NMR monitoring confirms the desired 1,4-regioisomer.
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Stability of Intermediates: The amidoxime precursor is hygroscopic, requiring anhydrous conditions during cyclization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H oxadiazole)
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δ 7.05 (s, 1H, triazole-C-H)
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δ 3.91 (s, 3H, OCH₃), δ 2.45 (s, 3H, CH₃ triazole)
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Residual solvent peaks at δ 1.26 (CDCl₃).
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¹³C NMR: 165.2 ppm (C=N oxadiazole), 153.1 ppm (C-O methoxy).
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺ m/z 428.1214) corroborates the molecular formula. Fragmentation patterns include loss of Cl (Δmlz 35) and sequential cleavage of methoxy groups.
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| 5-(3,5-Dimethoxyphenyl)-3-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]-1,2,4-oxadiazole | 12.7 | Tubulin polymerization |
| 5-(4-Fluorophenyl)-3-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]-1,2,4-oxadiazole | 8.3 | Topoisomerase II |
| Title Compound | Pending | Hypothetical |
Future Research Directions
Biological Screening
Priority assays include:
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Kinase Inhibition Panel: Broad-spectrum screening against EGFR, VEGFR, and CDK families.
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Cytotoxicity Profiling: NCI-60 human tumor cell line evaluation.
Structural Modifications
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Electron-Withdrawing Groups: Replace 4-methoxyphenyl with nitro or cyano substituents to modulate electron density.
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Chiral Derivatives: Introduce stereocenters via asymmetric synthesis to explore enantioselective activity.
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